Acnistin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acnistin B is a natural product found in Dunalia solanacea with data available.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying Acnistin B from natural sources, and how do solvent systems impact yield and purity?

- Methodological Guidance : Use chromatographic techniques (e.g., HPLC, TLC) with polar solvents (e.g., methanol-water gradients) for initial isolation, followed by crystallization for purification. Validate purity via NMR (>95% purity) and HPLC-MS .

- Data Considerations : Compare extraction yields across solvent systems (e.g., ethanol vs. ethyl acetate) and document retention times in supplementary materials .

Q. Which analytical techniques are recommended for structural characterization of this compound, and how can spectral contradictions be addressed?

- Methodological Guidance : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) for backbone elucidation and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Address discrepancies (e.g., NOESY vs. ROESY conflicts) by cross-referencing with X-ray crystallography or computational modeling .

- Data Considerations : Publish raw spectral data in supplementary files to enable peer validation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed?

- Methodological Guidance : Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and solvent-only negative controls. Replicate experiments in triplicate to account for plate variability .

- Data Considerations : Report IC₅₀ values with confidence intervals and raw dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values across studies)?

- Methodological Guidance : Conduct meta-analysis of existing literature, focusing on variables such as cell line origin (e.g., HeLa vs. MCF-7), assay duration, and compound stability. Perform equivalence testing with standardized protocols .

- Data Considerations : Use funnel plots to assess publication bias and heterogeneity metrics (e.g., I² statistic) .

Q. What experimental designs optimize the study of this compound’s mechanism of action while minimizing off-target effects?

- Methodological Guidance : Employ CRISPR-Cas9 gene editing to create knockouts of putative targets (e.g., kinase X), paired with proteomic profiling (LC-MS/MS) to identify binding partners. Use isogenic cell lines to control for genetic drift .

- Data Considerations : Validate target engagement via thermal shift assays (TSA) and publish raw proteomics datasets in public repositories .

Q. How should researchers design dose-escalation studies for in vivo toxicity profiling of this compound?

- Methodological Guidance : Follow OECD Guideline 423 for acute oral toxicity, using staggered dosing (e.g., 5, 50, 300 mg/kg) in murine models. Include histopathology and serum biochemistry (ALT, AST, creatinine) endpoints .

- Data Considerations : Apply Bayesian statistical models to estimate LD₅₀ and NOAEL with probabilistic uncertainty intervals .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Guidance : Standardize reaction conditions (e.g., temperature, catalyst purity) and implement QC checkpoints (e.g., mid-reaction HPLC monitoring). Use DOE (Design of Experiments) to identify critical process parameters .

- Data Considerations : Publish batch records and QC chromatograms in supplementary materials for peer audit .

Q. Methodological Frameworks for Data Interpretation

Q. How can researchers validate the specificity of this compound’s interaction with a proposed molecular target?

- Guidance : Use orthogonal assays:

- Biochemical: Surface plasmon resonance (SPR) for binding affinity (KD).

- Cellular: siRNA knockdown followed by rescue experiments.

- Computational: Molecular docking with mutagenesis validation .

Q. What statistical approaches are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

- Guidance : Apply mixed-effects models to account for repeated measures and individual variability. Use Kaplan-Meier survival analysis for toxicity endpoints .

- Data Standards : Share raw datasets and R/Python scripts for reproducibility .

Q. Ethical and Reproducibility Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Guidance : Investigate bioavailability factors (e.g., plasma protein binding, metabolic stability via microsomal assays). Use PK/PD modeling to bridge in vitro-in vivo gaps .

- Documentation : Publish HPLC traces of plasma stability tests and modeling parameters .

Q. What peer-review criteria ensure rigorous reporting of this compound research?

Properties

CAS No. |

157998-91-9 |

|---|---|

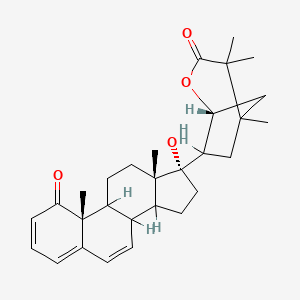

Molecular Formula |

C29H38O4 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(1R)-7-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |

InChI |

InChI=1S/C29H38O4/c1-25(2)24(31)33-22-16-26(25,3)15-21(22)29(32)14-12-19-18-10-9-17-7-6-8-23(30)28(17,5)20(18)11-13-27(19,29)4/h6-10,18-22,32H,11-16H2,1-5H3/t18?,19?,20?,21?,22-,26?,27+,28+,29+/m1/s1 |

InChI Key |

PUUBDLMPBUSJAL-GPGMWLRRSA-N |

SMILES |

CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@]2(C4CC5(C[C@H]4OC(=O)C5(C)C)C)O)C=CC6=CC=CC(=O)[C@]36C |

Canonical SMILES |

CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |

Synonyms |

acnistin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.